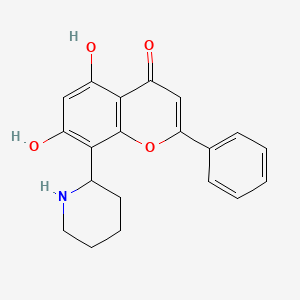
N,O-Didemethylbuchenavianine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Didemethylbuchenavianine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of the natural product buchenavianine, which is known for its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didemethylbuchenavianine typically involves multiple steps, starting from the natural product buchenavianine. The key steps include demethylation reactions, which can be achieved using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by adjusting parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,O-Didemethylbuchenavianine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in carbon tetrachloride (CCl4).
Major Products
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N,O-Didemethylbuchenavianine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N,O-Didemethylbuchenavianine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buchenavianine: The parent compound from which N,O-Didemethylbuchenavianine is derived.
N,O-Dimethylbuchenavianine: A methylated derivative with different biological activities.
Uniqueness
This compound is unique due to its specific demethylated structure, which imparts distinct chemical and biological properties compared to its methylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91147-19-2 |
|---|---|
Molekularformel |
C20H19NO4 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-phenyl-8-piperidin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c22-14-10-15(23)19-16(24)11-17(12-6-2-1-3-7-12)25-20(19)18(14)13-8-4-5-9-21-13/h1-3,6-7,10-11,13,21-23H,4-5,8-9H2 |
InChI-Schlüssel |
QNBKXTFSOOMMAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


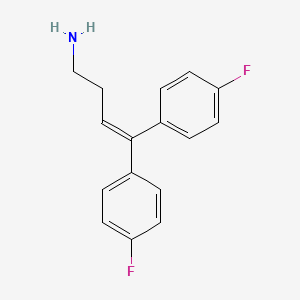

![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
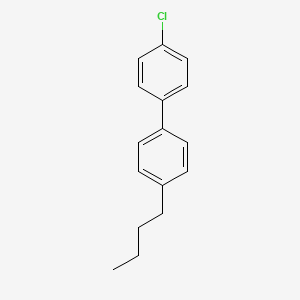
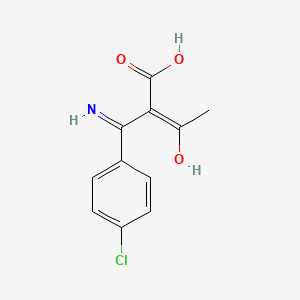
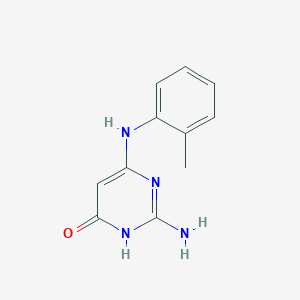
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
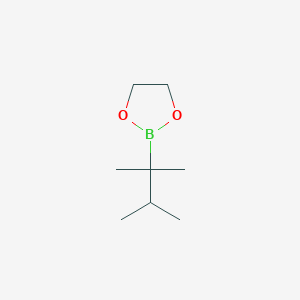
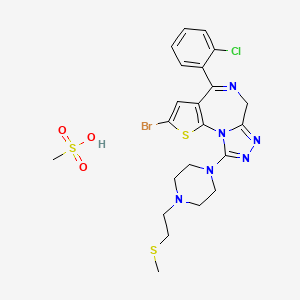
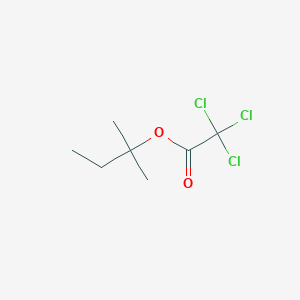
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)


